molecular formula C16H11N3S2 B11101053 2-[(Pyridin-4-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-[(Pyridin-4-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11101053
M. Wt: 309.4 g/mol
InChI Key: BJSOMKQBYUYZLD-UHFFFAOYSA-N
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Description

2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of pyridine and thiophene rings, along with a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Cyanide ions from potassium cyanide are typically used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE stands out due to its combination of pyridine and thiophene rings, along with the presence of a cyanide group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H11N3S2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H11N3S2/c17-10-13-3-4-14(15-2-1-9-20-15)19-16(13)21-11-12-5-7-18-8-6-12/h1-9H,11H2

InChI Key

BJSOMKQBYUYZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=NC=C3

Origin of Product

United States

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